molecular formula C24H16ClN3O2 B2754441 5-(4-chlorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 902597-88-0

5-(4-chlorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2754441
CAS No.: 902597-88-0
M. Wt: 413.86
InChI Key: OSWIOJOFEXFEPZ-UHFFFAOYSA-N
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Description

5-(4-chlorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a potent and selective chemical probe targeting Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) [https://pubmed.ncbi.nlm.nih.gov/38583135/]. This kinase has emerged as a critical regulator in neurodevelopment and the pathogenesis of neurodegenerative disorders, particularly Alzheimer's disease. The primary research value of this compound lies in its ability to modulate the phosphorylation of key DYRK1A substrates, including tau protein and amyloid precursor protein (APP) processing pathways, which are central to the formation of neurofibrillary tangles and amyloid plaques [https://pubmed.ncbi.nlm.nih.gov/38583135/]. By inhibiting DYRK1A, this compound provides researchers with a powerful tool to investigate the molecular mechanisms driving tau hyperphosphorylation and synaptic dysfunction. Its application extends to cellular and animal models of Down syndrome, where increased DYRK1A gene dosage contributes to cognitive deficits, and in cancer research due to the role of DYRK1A in cell cycle control. This makes it an indispensable asset for probing kinase function in disease models and for validating DYRK1A as a therapeutic target for a range of human pathologies.

Properties

IUPAC Name

8-[(4-chlorophenyl)methyl]-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3O2/c25-17-8-6-15(7-9-17)12-28-13-19-23(16-4-2-1-3-5-16)26-27-24(19)18-10-21-22(11-20(18)28)30-14-29-21/h1-11,13H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWIOJOFEXFEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC=C(C=C5)Cl)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may also include steps for purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydrogenated forms of the compound.

Scientific Research Applications

5-(4-chlorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the benzyl group, quinoline core, and pyrazole ring. Key analogues include:

Compound Name Substituents Core Structure Biological Activity Reference ID
5-(4-chlorobenzyl)-3-phenyl-5H-[1,3]dioxolo[...] 4-Cl-benzyl, phenyl, [1,3]dioxolo Pyrazolo[4,3-c]quinoline Anticancer, anti-angiogenic*
5-(2-methoxybenzyl)-3-phenyl-5H-[...] 2-OMe-benzyl Pyrazolo[4,3-c]quinoline Not reported (structural analogue)
8-Methyl-5-(4-methylbenzyl)-3-phenyl-5H-[...] 4-Me-benzyl, 8-Me-quinoline Pyrazolo[4,3-c]quinoline Unspecified (structural study)
3-(4-EtPh)-5-(3-F-benzyl)-8,9-dihydro-5H-[...] 4-EtPh, 3-F-benzyl, dihydro-[1,4]dioxino Pyrazolo[4,3-c]quinoline Potential metabolic differences
6-(4-ClPh)-8-(3-Cl-propoxy)-[1,3]dioxolo[...] 4-ClPh, 3-Cl-propoxy [1,3]dioxolo[4,5-g]quinoline Intermediate for anticancer agents

Key Observations :

  • Chlorobenzyl vs.
  • [1,3]dioxolo vs. [1,4]dioxino: The [1,3]dioxolo ring () offers rigidity, whereas the dihydro-[1,4]dioxino () introduces flexibility, which may alter metabolic stability and receptor interactions.
  • Quinoline Substitutions: The 8-methyl group in ’s compound may sterically hinder interactions, while the dihydro modification in could reduce aromaticity and π-stacking capacity.
Pharmacokinetic and Physicochemical Properties
  • Metabolic Stability: The [1,3]dioxolo ring may resist oxidative metabolism better than the dihydro-[1,4]dioxino system in , which could be prone to ring-opening reactions .

Biological Activity

The compound 5-(4-chlorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (CAS Number: 902597-88-0) is a member of the pyrazoloquinoline family, which has garnered attention for its potential biological activities, especially in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H16ClN3O2C_{24}H_{16}ClN_{3}O_{2}, with a molecular weight of 413.9 g/mol. The structural features that contribute to its biological activity include the presence of the pyrazoloquinoline core and the chlorobenzyl substituent.

PropertyValue
Molecular FormulaC₁₄H₁₆ClN₃O₂
Molecular Weight413.9 g/mol
CAS Number902597-88-0

Anti-inflammatory Activity

Recent studies have indicated that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. This inhibition is primarily due to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

In a study evaluating various pyrazolo[4,3-c]quinoline derivatives, significant structure-activity relationships were identified. For example:

  • Compound 2a exhibited an IC₅₀ value of 0.39 μM for NO production inhibition.
  • Compounds with para-substituted electron-donating groups showed enhanced activity compared to their ortho or meta counterparts .

Anticancer Activity

The anticancer potential of pyrazoloquinoline derivatives has also been explored extensively. Research indicates that these compounds can induce cytotoxic effects in various cancer cell lines. For instance:

CompoundCell LineIC₅₀ (μM)
Compound 8cA5496.5
Compound 8fHT-297.2
Compound 10cMKN-455.8
Compound 10lU87MG8.1

These results suggest that the presence of electronegative substituents like chlorine enhances cytotoxicity in cancer cell lines .

The mechanism by which these compounds exert their biological effects involves several pathways:

  • Inhibition of iNOS and COX-2 : This leads to reduced NO production and inflammation.
  • Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : Some compounds have been shown to interfere with cell cycle progression in cancer cells, thereby inhibiting proliferation.

Case Study 1: Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of a series of pyrazolo[4,3-c]quinolines on RAW 264.7 cells stimulated with LPS. The results demonstrated that several derivatives significantly reduced NO levels, with compound 2i showing comparable efficacy to standard anti-inflammatory agents.

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of various pyrazoloquinoline derivatives against multiple cancer cell lines (A549, HT-29). The study concluded that compounds with chlorine substitutions exhibited enhanced cytotoxicity and selectivity against cancer cells compared to normal cells.

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